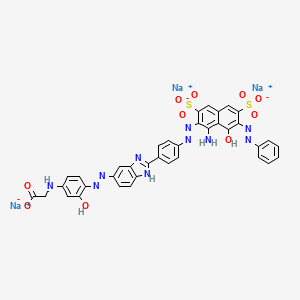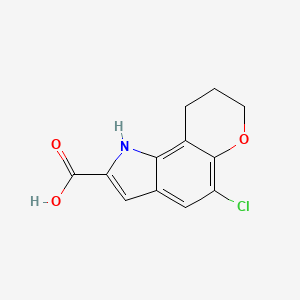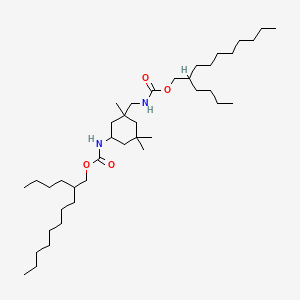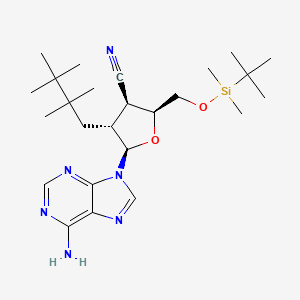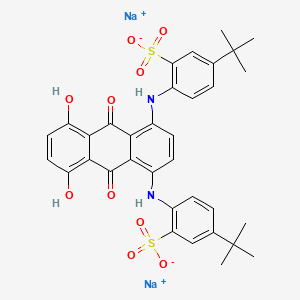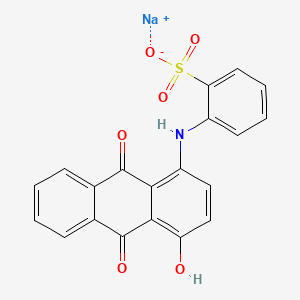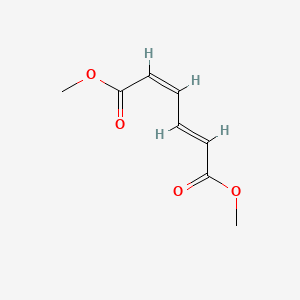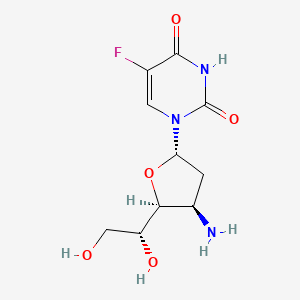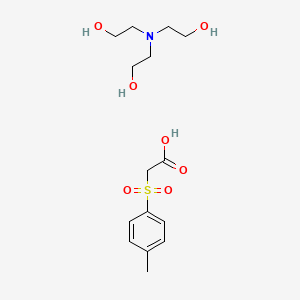
(4-Methylphenylsulfonyl)acetic acid triethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenylsulfonyl)acetic acid triethanolamine is a compound that combines (4-methylphenylsulfonyl)acetic acid with triethanolamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenylsulfonyl)acetic acid typically involves the sulfonation of toluene followed by carboxylation. Triethanolamine can be synthesized by the reaction of ethylene oxide with ammonia. The combination of these two compounds can be achieved through a condensation reaction, where (4-methylphenylsulfonyl)acetic acid reacts with triethanolamine under controlled conditions .
Industrial Production Methods
Industrial production of (4-methylphenylsulfonyl)acetic acid triethanolamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Applications De Recherche Scientifique
(4-Methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (4-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the triethanolamine moiety can act as a chelating agent, binding to metal ions and affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylphenylsulfonyl)oxyacetic acid
- Methyl (4-methylphenylsulfonyl)aminoacetic acid
- 4-(Difluoromethylsulfonyl)phenylacetic acid
- (4-Hydroxybenzothioyl)sulfanylacetic acid
- (4-Aminophenylsulfonyl)aminoacetic acid
Uniqueness
(4-Methylphenylsulfonyl)acetic acid triethanolamine is unique due to its combination of sulfonyl and triethanolamine functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
102582-89-8 |
|---|---|
Formule moléculaire |
C15H25NO7S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H10O4S.C6H15NO3/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
Clé InChI |
ZVSSXYVNOYLDJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
